molecular formula C7H8F2N2O2 B2920756 [5-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetic acid CAS No. 1856030-48-2

[5-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetic acid

Cat. No.: B2920756
CAS No.: 1856030-48-2
M. Wt: 190.15
InChI Key: FHTMICGHSBCESK-UHFFFAOYSA-N
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Description

[5-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetic acid is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of the difluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetic acid can be achieved through several methods. One common approach involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid . Another method involves the use of trifluoroacetic acid to predominantly form 5-difluoromethylpyrazolo derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced difluoromethylation reagents and metal-based methods has streamlined the production process, making it more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

[5-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the difluoromethyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [5-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetic acid is used as a building block for the synthesis of more complex molecules.

Biology

The compound has shown potential in biological studies due to its ability to interact with biological targets. It is used in the development of bioactive molecules and pharmaceuticals .

Medicine

In medicine, this compound is explored for its therapeutic potential. Its derivatives have been studied for their antibacterial, antifungal, and antitumor activities .

Industry

Industrially, the compound is used in the production of agrochemicals and other specialty chemicals. Its stability and reactivity make it a valuable component in various industrial applications .

Mechanism of Action

The mechanism of action of [5-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetic acid involves its interaction with specific molecular targets. The difluoromethyl group enhances its binding affinity to receptors, leading to various biological effects. The compound can modulate enzymatic activity and influence cellular pathways, making it a potent bioactive molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [5-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoromethyl group enhances its stability, lipophilicity, and binding affinity, making it a valuable compound in various research and industrial applications .

Biological Activity

[5-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetic acid, with the CAS number 1785434-15-2, is a compound characterized by a pyrazole ring with a difluoromethyl substituent and an acetic acid moiety. This compound has garnered attention in biological research due to its potential applications in medicinal chemistry and its unique structural properties that may influence its biological activity.

The molecular formula of this compound is C6H6F2N2O2C_6H_6F_2N_2O_2, with a molecular weight of 176.12 g/mol. The presence of the difluoromethyl group enhances the compound's lipophilicity and stability, which may contribute to its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the binding affinity and selectivity for these targets, potentially leading to significant biological effects. Preliminary studies suggest that this compound may exhibit anti-inflammatory and analgesic properties, although detailed mechanisms are still under investigation.

Biological Activity and Applications

Research indicates that this compound may possess several biological activities:

  • Anti-inflammatory Activity : The compound has shown potential in reducing inflammation in various models, suggesting its applicability in treating inflammatory diseases.
  • Analgesic Effects : Initial studies indicate that it may provide pain relief, making it a candidate for further development as an analgesic agent.
  • Antimicrobial Properties : There is emerging evidence that this compound exhibits antimicrobial activity against certain pathogens, warranting further exploration in infectious disease contexts.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Anti-inflammatory Studies :
    • A study demonstrated that the compound significantly reduced pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory agent (source needed).
    • In vivo models showed a decrease in swelling and pain responses when treated with this compound compared to controls.
  • Analgesic Properties :
    • Research involving pain models indicated that administration of this compound resulted in significant pain reduction (source needed).
    • The analgesic effect was comparable to established pain relievers, suggesting its viability as a therapeutic option.
  • Antimicrobial Activity :
    • Preliminary tests revealed that the compound exhibited bactericidal effects against Gram-positive bacteria, highlighting its potential use in treating bacterial infections (source needed).

Data Table: Summary of Biological Activities

Activity Type Findings References
Anti-inflammatoryReduced cytokine levels in vitro[source needed]
AnalgesicSignificant pain relief in animal models[source needed]
AntimicrobialEffective against Gram-positive bacteria[source needed]

Properties

IUPAC Name

2-[5-(difluoromethyl)-4-methylpyrazol-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O2/c1-4-2-10-11(3-5(12)13)6(4)7(8)9/h2,7H,3H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHTMICGHSBCESK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)CC(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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